molecular formula C20H29N5O2 B5130732 6-(4-isopropyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide

6-(4-isopropyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide

Número de catálogo B5130732
Peso molecular: 371.5 g/mol
Clave InChI: RSLSEOHQIVJVGY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(4-isopropyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide, also known as AZD0530, is a small molecule inhibitor of Src family kinases. Src kinases are involved in numerous cellular processes such as cell proliferation, differentiation, survival, and migration. The overexpression or hyperactivation of Src kinases has been linked to the development and progression of several types of cancer, making them an attractive target for drug development.

Mecanismo De Acción

6-(4-isopropyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets, leading to the inhibition of cellular processes such as cell proliferation, differentiation, survival, and migration.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the efficacy of other anticancer agents. However, this compound has also been shown to have off-target effects on other kinases, which may limit its efficacy and increase the risk of side effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6-(4-isopropyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is a potent and selective inhibitor of Src family kinases, making it a useful tool for studying the role of these kinases in cellular processes. However, its off-target effects on other kinases may complicate the interpretation of experimental results. Additionally, the synthesis of this compound is complex and time-consuming, which may limit its availability for some researchers.

Direcciones Futuras

1. Combination therapy: 6-(4-isopropyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide may be more effective when used in combination with other anticancer agents that target different pathways.
2. Patient selection: The efficacy of this compound may be improved by identifying patient populations that are more likely to respond to treatment.
3. Biomarker development: Biomarkers may be developed to predict response to this compound and monitor treatment efficacy.
4. Development of next-generation inhibitors: The development of more potent and selective inhibitors of Src family kinases may improve the efficacy and reduce the side effects of this class of drugs.

Métodos De Síntesis

The synthesis of 6-(4-isopropyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide involves several steps starting from commercially available starting materials. The first step involves the synthesis of 3-propyl-5-isoxazole carboxylic acid, which is then coupled with N-Boc-4-isopropylpiperazine to form N-Boc-4-isopropylpiperazine-3-propyl-5-isoxazolecarboxylate. The N-Boc protecting group is then removed, and the resulting amine is coupled with 6-chloronicotinamide to form this compound.

Aplicaciones Científicas De Investigación

6-(4-isopropyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that this compound can inhibit the growth and metastasis of various types of cancer, including breast, prostate, lung, and colon cancer. Clinical trials have been conducted to evaluate the safety and efficacy of this compound in patients with advanced solid tumors, but the results have been mixed.

Propiedades

IUPAC Name

6-(4-propan-2-ylpiperazin-1-yl)-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2/c1-4-5-17-12-18(27-23-17)14-22-20(26)16-6-7-19(21-13-16)25-10-8-24(9-11-25)15(2)3/h6-7,12-13,15H,4-5,8-11,14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLSEOHQIVJVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)N3CCN(CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.